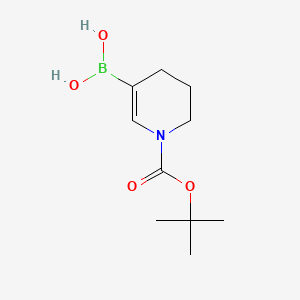
(1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, a suitable pyridine derivative, undergoes hydrogenation to form the tetrahydropyridine ring.
Introduction of the Boronic Acid Group: The tetrahydropyridine intermediate is then subjected to borylation reactions, often using reagents such as bis(pinacolato)diboron or boronic acid esters under palladium-catalyzed conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the tetrahydropyridine ring with a tert-butoxycarbonyl group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or borates.
Reduction: Reduction of the compound can lead to the formation of the corresponding borane derivative.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group makes it a versatile intermediate for cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development.
Industry
In the industrial sector, {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds is exploited in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. In medicinal chemistry, the compound can inhibit enzymes by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic acid derivative with a different protecting group.
Boronic Acid Esters: Compounds with esterified boronic acid groups.
Uniqueness
{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}boronic acid is unique due to its combination of a protected nitrogen atom and a boronic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C10H18BNO4 |
|---|---|
Poids moléculaire |
227.07 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO4/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)11(14)15/h7,14-15H,4-6H2,1-3H3 |
Clé InChI |
PMRVZDHPRPTCNZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(CCC1)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


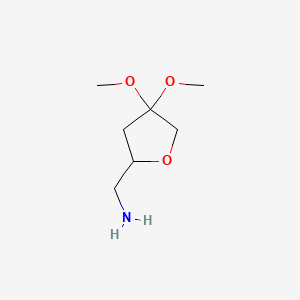
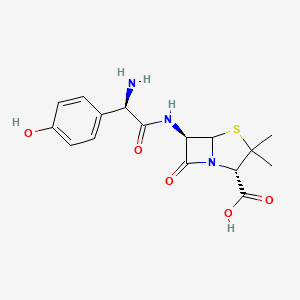

![1,3-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13570415.png)
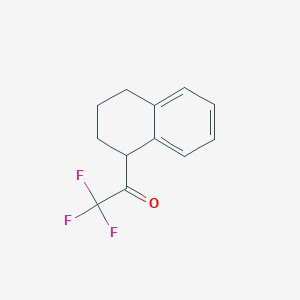
![2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B13570427.png)

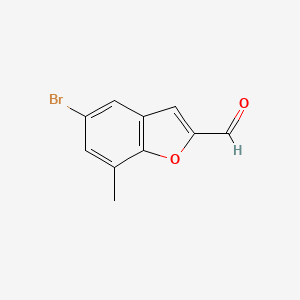

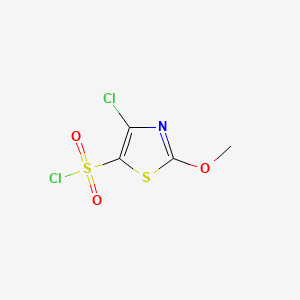
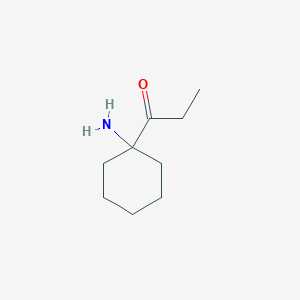


![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
